molecular formula C24H24N2O3S B2719043 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide CAS No. 946270-45-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2719043
CAS No.: 946270-45-7
M. Wt: 420.53
InChI Key: UEDIILDTCIWEDJ-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: Benzylation of the quinoline core can be achieved using benzyl halides under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the benzylated quinoline with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and sulfonamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Sulfonamides: Compounds like sulfamethoxazole, used as antibiotics.

Uniqueness

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives and sulfonamides.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide is a synthetic compound belonging to the tetrahydroquinoline class. This compound has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N2O3S. The compound features a tetrahydroquinoline core structure with various substituents that may influence its biological activity.

PropertyValue
Molecular Weight426.56 g/mol
Molecular FormulaC25H26N2O3S
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. Its structure allows it to bind effectively to active sites on target enzymes.
  • DNA Intercalation : The quinoline core can intercalate into DNA strands, potentially disrupting replication and transcription processes.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines.

Case Studies

  • Study on Cancer Cell Lines :
    • Cell Lines Tested : HT29 (colon cancer) and DU145 (prostate cancer).
    • Method : MTT assay was utilized to assess cell viability.
    • Findings : The compound showed significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics.
  • Molecular Docking Studies :
    • Docking simulations revealed strong binding affinities to key targets such as EGFR (Epidermal Growth Factor Receptor), which is crucial for cancer cell growth.
    • These studies suggest that the compound could serve as a lead for developing new anticancer agents.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may be investigated for neuroprotective effects.

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future exploration include:

  • In vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-6-5-9-20(14-18)17-30(28,29)25-22-11-12-23-21(15-22)10-13-24(27)26(23)16-19-7-3-2-4-8-19/h2-9,11-12,14-15,25H,10,13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIILDTCIWEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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